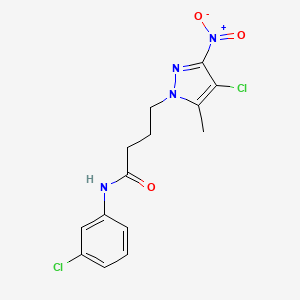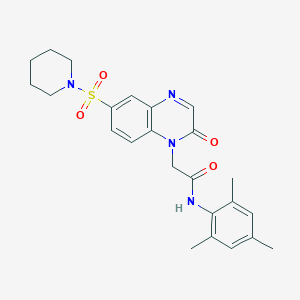
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)butanamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The methyl group on the pyrazole ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated pyrazole is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic route with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.
Reduction: Lithium aluminum hydride, hydrogen gas with a nickel catalyst.
Substitution: Sodium methoxide, ammonia, thiourea.
Major Products
Aminated derivatives: Formed by reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of chlorine atoms.
Scientific Research Applications
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agrochemicals: It is explored for its use as a pesticide or herbicide due to its biological activity.
Material Science: It is investigated for its potential use in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorinated pyrazole ring can also interact with proteins and nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-chlorophenyl)butanamide: Lacks the nitro group, which may affect its biological activity.
4-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)butanamide: Lacks the methyl group, which may influence its chemical reactivity and biological properties.
Uniqueness
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)butanamide is unique due to the presence of both the nitro and methyl groups on the pyrazole ring, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H14Cl2N4O3 |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3-chlorophenyl)butanamide |
InChI |
InChI=1S/C14H14Cl2N4O3/c1-9-13(16)14(20(22)23)18-19(9)7-3-6-12(21)17-11-5-2-4-10(15)8-11/h2,4-5,8H,3,6-7H2,1H3,(H,17,21) |
InChI Key |
WKUMWTSCQJZAMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B11451711.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitrobenzamide](/img/structure/B11451724.png)
![2-[(4-ethylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11451726.png)

![N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B11451753.png)
![6-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B11451759.png)
![ethyl 7-(3-methoxypropyl)-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11451775.png)
![N-{[4-(3-Chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide](/img/structure/B11451781.png)
![2,2-dimethyl-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B11451798.png)
![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}naphthalene-1-carboxamide](/img/structure/B11451800.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11451814.png)
![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B11451820.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11451821.png)
